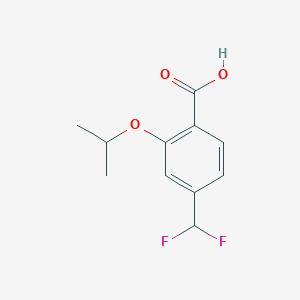
4-(Difluoromethyl)-2-propan-2-yloxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Difluoromethyl)-2-propan-2-yloxybenzoic acid is an organic compound that features a difluoromethyl group attached to a benzoic acid core. This compound is of significant interest due to its unique chemical properties, which include enhanced metabolic stability and lipophilicity. These properties make it a valuable candidate for various applications in pharmaceuticals, agrochemicals, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-propan-2-yloxybenzoic acid typically involves the introduction of the difluoromethyl group to the benzoic acid core. One common method is the metal-mediated difluoromethylation of aromatic compounds. This process can be achieved using various reagents and catalysts, such as difluorocarbene precursors and transition metals like palladium or copper .
Industrial Production Methods
Industrial production of this compound often employs large-scale difluoromethylation reactions under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, the development of non-ozone depleting difluorocarbene reagents has streamlined the production process .
化学反应分析
Types of Reactions
4-(Difluoromethyl)-2-propan-2-yloxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .
科学研究应用
4-(Difluoromethyl)-2-propan-2-yloxybenzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s stability and lipophilicity make it useful in the study of biological systems and drug development.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the development of agrochemicals and materials with enhanced properties
作用机制
The mechanism of action of 4-(Difluoromethyl)-2-propan-2-yloxybenzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s overall effects .
相似化合物的比较
Similar Compounds
Difluoromethyl phenyl sulfide: This compound is more lipophilic than its methylated analogues and displays unique hydrogen-bonding properties.
Trifluoromethyl benzoic acid: Similar in structure but with a trifluoromethyl group, this compound exhibits different chemical reactivity and biological activity.
Uniqueness
4-(Difluoromethyl)-2-propan-2-yloxybenzoic acid is unique due to its specific combination of a difluoromethyl group and a benzoic acid core. This combination imparts distinct chemical and physical properties, such as enhanced metabolic stability and lipophilicity, which are not observed in similar compounds .
属性
IUPAC Name |
4-(difluoromethyl)-2-propan-2-yloxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c1-6(2)16-9-5-7(10(12)13)3-4-8(9)11(14)15/h3-6,10H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTJWKILCPWGCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
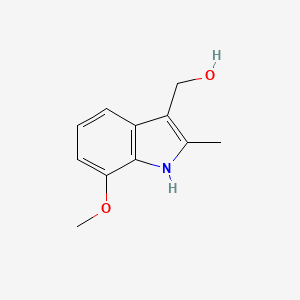
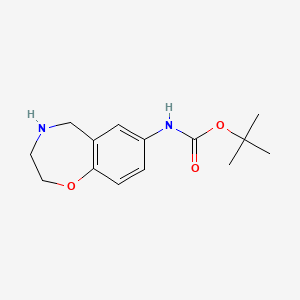
![N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2877216.png)
![2-Ethyl-5-(pyrrolidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2877217.png)
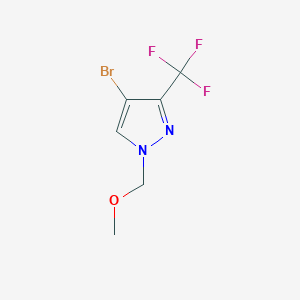
![5-phenyl-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2877220.png)
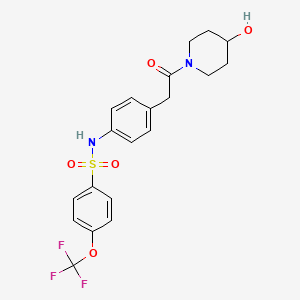

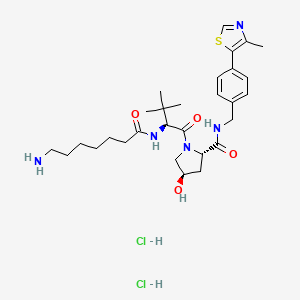
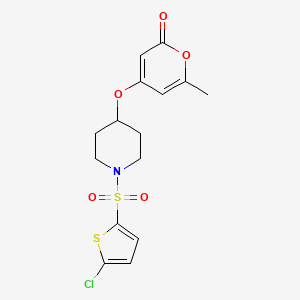
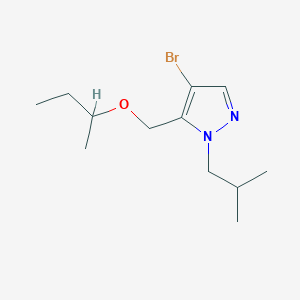
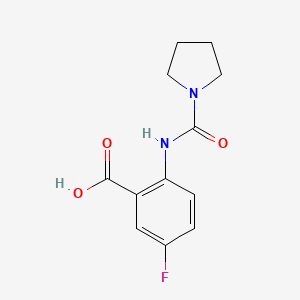
![(E)-{1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene}amino 2,6-dichlorobenzoate](/img/structure/B2877228.png)
![3-(((6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide](/img/structure/B2877229.png)
